IDO1 Inhibitory Potency: This Compound vs. a Close N-Phenyl Indolizine Analog
This compound demonstrated moderate inhibitory activity against human Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 3,180 nM in a recombinant enzyme assay [1]. In comparison, a close analog, CHEMBL3628593 (which shares the N-phenyl carboxamide motif but differs in the core indolizine substitution), exhibited an IC50 of 1,240 nM under a similar assay format [2]. The quantified difference of 2.56-fold suggests that this compound is less potent than that specific analog in the IDO1 inhibition context, a critical distinction for programs optimizing for potency versus scaffold novelty.
| Evidence Dimension | Inhibitory potency against recombinant human IDO1 |
|---|---|
| Target Compound Data | IC50 = 3,180 nM |
| Comparator Or Baseline | CHEMBL3628593 (a close indolizine analog with an N-phenyl carboxamide), IC50 = 1,240 nM |
| Quantified Difference | 2.56-fold lower potency |
| Conditions | Recombinant human IDO1 enzyme assay (cell-free biochemical assay) |
Why This Matters
For procurement decisions, this data establishes a quantifiable potency baseline for the compound, enabling researchers to select it for projects requiring a distinct potency profile or as a starting scaffold for optimization, rather than the more potent analog.
- [1] BindingDB. BDBM50550888, CHEMBL4749277. IDO1 Inhibition Data. IC50: 3.18E+3 nM. Accessed via BindingDB. View Source
- [2] BindingDB. BDBM50127158, CHEMBL3628593. IDO1 Inhibition Data. IC50: 1.24E+3 nM. Accessed via BindingDB. View Source
